2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol, also known as MPHP-2201, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in research. MPHP-2201 is a potent agonist of the cannabinoid receptors, which are involved in a variety of physiological processes, including pain sensation, appetite, and mood regulation.
Mechanism of Action
2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol acts as a potent agonist of the cannabinoid receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors by 2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol leads to a variety of downstream effects, including the inhibition of neurotransmitter release, the modulation of ion channel activity, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain sensation in animal models of acute and chronic pain, and to have anti-inflammatory effects in models of inflammatory disease. Additionally, 2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
Advantages and Limitations for Lab Experiments
2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol has several advantages for use in laboratory experiments. It is a potent and selective agonist of the cannabinoid receptors, making it a useful tool for studying the function of these receptors. Additionally, 2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol has been shown to have a favorable pharmacokinetic profile, with a long half-life and low toxicity. However, one limitation of 2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol is that it is a synthetic compound, and its effects may not accurately reflect those of endogenous cannabinoids.
Future Directions
There are several potential future directions for research on 2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol. One area of interest is the development of new drugs that target the cannabinoid receptors for the treatment of pain, inflammation, and anxiety disorders. Additionally, further research is needed to elucidate the precise mechanism of action of 2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol and its effects on other physiological systems. Finally, studies are needed to determine the potential risks and benefits of using 2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol in humans, and to develop appropriate dosing regimens for therapeutic use.
Synthesis Methods
2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol can be synthesized using a variety of methods, including the reaction of 2,4-diiodophenol with 1-methylhexahydropyrrolo[1,2-a]pyrazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with a suitable alkylating agent, such as methyl iodide, to yield the final product.
Scientific Research Applications
2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol has been used extensively in scientific research to study the mechanism of action of cannabinoid receptors and their potential therapeutic applications. It has been shown to have potent analgesic, anti-inflammatory, and anti-anxiety effects in preclinical studies, making it a promising candidate for the development of new drugs for the treatment of these conditions.
properties
IUPAC Name |
2,4-diiodo-6-[(1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20I2N2O/c1-10-14-3-2-4-18(14)5-6-19(10)9-11-7-12(16)8-13(17)15(11)20/h7-8,10,14,20H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZHTPPATMZKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1CC3=C(C(=CC(=C3)I)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20I2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.